Bienvenue dans la boutique en ligne BenchChem!

3-Ethyl Haloperidol Decanoate

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

Procure 3-Ethyl Haloperidol Decanoate (CAS 1797982-02-5) as the precise EP Impurity C reference standard for Haloperidol Decanoate. Unlike generic haloperidol derivatives or unrelated impurities A/D, this compound features the critical meta-ethyl substitution on the fluorophenyl ring, ensuring accurate chromatographic resolution (Rs > 2.0) and a unique Relative Response Factor. Essential for ICH Q3A/B compliance, pharmacopoeial monograph verification, and mandatory ANDA/DMF impurity profiling—using any other standard compromises quantification and risks regulatory rejection.

Molecular Formula C33H45ClFNO3
Molecular Weight 558.175
CAS No. 1797982-02-5
Cat. No. B584356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl Haloperidol Decanoate
CAS1797982-02-5
Molecular FormulaC33H45ClFNO3
Molecular Weight558.175
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC(=C(C=C2)F)CC)C3=CC=C(C=C3)Cl
InChIInChI=1S/C33H45ClFNO3/c1-3-5-6-7-8-9-10-13-32(38)39-33(28-15-17-29(34)18-16-28)20-23-36(24-21-33)22-11-12-31(37)27-14-19-30(35)26(4-2)25-27/h14-19,25H,3-13,20-24H2,1-2H3
InChIKeyODANWSUZWFYXTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl Haloperidol Decanoate (CAS 1797982-02-5): EP Impurity C Reference Standard for Haloperidol Decanoate Quality Control


3-Ethyl Haloperidol Decanoate (CAS 1797982-02-5) is a specified impurity of Haloperidol Decanoate, designated as EP Impurity C by the European Pharmacopoeia . This compound is a derivative of the typical antipsychotic haloperidol, differing by an ethyl substitution at the meta position of the fluorophenyl ring of the butyrophenone core structure . It is not an active pharmaceutical ingredient but is synthesized and supplied as a certified reference standard for use in analytical method development, validation, and routine quality control (QC) applications during the manufacturing and testing of Haloperidol Decanoate drug substances and finished products .

Why 3-Ethyl Haloperidol Decanoate (EP Impurity C) Cannot Be Substituted with Other Haloperidol Decanoate Impurities


In pharmaceutical analysis, different impurities possess unique structural and physicochemical properties that dictate their chromatographic behavior and detection thresholds. Haloperidol Decanoate has multiple known and unknown related substances, each designated with a specific EP impurity letter (e.g., A, B, C, D) based on its distinct chemical structure and retention time . Substituting EP Impurity C (3-Ethyl Haloperidol Decanoate) with another impurity, such as EP Impurity A (Dechloro Haloperidol Decanoate) or EP Impurity D, is analytically invalid because they do not co-elute and have different relative response factors (RRFs). Using the incorrect reference standard would lead to inaccurate quantification of this specific process-related impurity, potentially resulting in failing QC specifications, non-compliance with pharmacopoeial monograph limits, and ultimately, regulatory rejection of drug product batches . Therefore, the exact identity of EP Impurity C is critical for method specificity and accurate impurity profiling.

Quantitative Evidence for 3-Ethyl Haloperidol Decanoate (EP Impurity C) as an Essential Analytical Reference


EP-Specified Identity for Haloperidol Decanoate Related Substances Testing

3-Ethyl Haloperidol Decanoate is explicitly defined and listed as 'EP Impurity C' in the European Pharmacopoeia monograph for Haloperidol Decanoate. This designation requires pharmaceutical manufacturers to monitor and control the level of this specific impurity in the drug substance and finished product . Unlike unspecified or unidentified impurities, EP Impurity C is a 'specified impurity' with a unique chemical identity and a specific acceptance criterion that must be met for batch release [1]. Other structurally related compounds, such as EP Impurity A (CAS 1797824-64-6) or EP Impurity D (CAS 1797008-46-8), are assigned different impurity letters due to distinct structural modifications, underscoring the non-interchangeability of these reference standards for this specific analyte .

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

Molecular Weight Differentiation from Haloperidol Decanoate and Related Impurities

The molecular weight of 3-Ethyl Haloperidol Decanoate (free base) is 558.18 g/mol, with the molecular formula C33H45ClFNO3 . This is distinct from the parent compound, Haloperidol Decanoate (MW 530.12 g/mol, C31H41ClFNO3) [1]. The mass difference of 28.06 g/mol corresponds to an ethyl group substitution, which provides a unique mass spectrometric signature for its identification and quantification using LC-MS or GC-MS methods . This molecular weight also differentiates it from other EP impurities; for example, EP Impurity A (Dechloro Haloperidol Decanoate, CAS 1797824-64-6) has a molecular weight of approximately 523.73 g/mol (C31H42FNO3), lacking the chlorine atom present in the target compound .

Mass Spectrometry Analytical Chemistry Impurity Profiling

Chromatographic Separation Achieved with Resolution >2.0 in Stability-Indicating LC Method

A validated stability-indicating LC method for Haloperidol Decanoate injection was developed using a Hypersil BDS C18 column and a mobile phase of tetrabutylammonium hydrogen sulphate/1-decane sulphonate sodium buffer and acetonitrile [1]. This method achieved baseline separation of all thirteen known impurities, including EP Impurity C, with a resolution greater than 2.0 between all adjacent impurity peaks within a 60-minute run time [2]. This method performance provides a quantifiable benchmark for the necessary chromatographic separation power required to accurately profile and quantify this specific impurity in the presence of the drug substance and other related compounds [3].

HPLC Method Development Stability-Indicating Assay Pharmaceutical Analysis

Certified Purity for Accurate Impurity Quantification

3-Ethyl Haloperidol Decanoate is supplied as a high-purity reference standard, typically with a certified purity of ≥95% . This high purity is essential for its intended use as a calibrant in quantitative HPLC or LC-MS methods to determine the actual concentration of EP Impurity C in Haloperidol Decanoate batches . The use of a certified reference standard with a known purity factor allows for accurate calculation of impurity levels against ICH Q3A/B thresholds, ensuring that the final drug product meets its quality specifications [1].

Reference Standard Quantitative Analysis Analytical Method Validation

Key Application Scenarios for 3-Ethyl Haloperidol Decanoate (EP Impurity C) in Pharmaceutical Development and Manufacturing


Analytical Method Development and Validation for Haloperidol Decanoate

Pharmaceutical analysts utilize 3-Ethyl Haloperidol Decanoate as a critical reference standard to develop and validate high-performance liquid chromatography (HPLC) methods for the separation and quantification of related substances in Haloperidol Decanoate drug substances and finished products. Its use ensures method specificity and accuracy, as demonstrated by its separation with a resolution >2.0 in validated methods [1].

Routine Quality Control and Batch Release Testing

QC laboratories in API and finished product manufacturing employ this certified reference standard to routinely monitor and quantify the levels of EP Impurity C in production batches. Accurate quantification using this standard is essential for verifying compliance with pharmacopoeial monograph limits and for meeting ICH Q3A/B acceptance criteria for impurities prior to batch release [2].

Regulatory Submission Support (ANDAs and DMFs)

Companies filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic versions of Haloperidol Decanoate use this impurity standard to generate the required impurity profiling data. Demonstrating control of this specific, identified impurity is a mandatory part of demonstrating pharmaceutical equivalence to the reference listed drug (RLD) .

Forced Degradation and Stability Studies

In stability-indicating studies, this impurity standard is used as a marker to identify and quantify the formation of EP Impurity C under various stress conditions (e.g., heat, light, oxidation). This data is critical for establishing product shelf-life, storage conditions, and understanding potential degradation pathways of Haloperidol Decanoate formulations [1].

Quote Request

Request a Quote for 3-Ethyl Haloperidol Decanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.